(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid
CAS No.: 13734-29-7
Cat. No.: VC21541065
Molecular Formula: C18H28N2O6S
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13734-29-7 |
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Molecular Formula | C18H28N2O6S |
Molecular Weight | 400.5 g/mol |
IUPAC Name | (2S)-6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Standard InChI | InChI=1S/C18H28N2O6S/c1-13-8-10-14(11-9-13)27(24,25)19-12-6-5-7-15(16(21)22)20-17(23)26-18(2,3)4/h8-11,15,19H,5-7,12H2,1-4H3,(H,20,23)(H,21,22)/t15-/m0/s1 |
Standard InChI Key | HSTSERPPSSLPFN-HNNXBMFYSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid is a synthetic organic compound with potential applications in medicinal chemistry, particularly as an intermediate in drug development. This compound is characterized by its stereochemistry, protective tert-butoxycarbonyl (Boc) group, and a sulfonamide moiety, which are commonly used in peptide synthesis and pharmaceutical research.
Synthesis
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid involves the following steps:
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Introduction of the Boc Group: The amino group is protected using di-tert-butyl dicarbonate to form the Boc derivative.
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Sulfonamide Formation: Reaction with 4-methylbenzenesulfonyl chloride introduces the sulfonamide functionality.
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Coupling with Hexanoic Acid Derivative: The protected amino acid is coupled with a hexanoic acid derivative under peptide coupling conditions.
These steps ensure high stereochemical purity and yield.
Applications
(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid is primarily utilized as:
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Peptide Synthesis Intermediate:
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The Boc group allows for selective deprotection, making it suitable for stepwise peptide synthesis.
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Sulfonamide moieties are known for enhancing bioactivity and stability in peptides.
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Pharmaceutical Research:
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Sulfonamide derivatives are widely studied for their antimicrobial and anticancer properties.
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This compound may serve as a precursor for drug candidates targeting enzymes or receptors.
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Structural Features
The molecular structure of (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid includes:
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A chiral center at the second carbon atom.
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A bulky Boc group that provides steric protection during reactions.
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A sulfonamide group attached to a para-substituted methylbenzene ring, contributing to hydrophobic interactions in biological systems.
Future Directions
Research on this compound could focus on:
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Drug Development:
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Exploring its potential as a lead compound or intermediate for drugs targeting cancer or infectious diseases.
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Mechanistic Studies:
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Investigating its binding interactions with target enzymes or receptors using molecular docking and crystallography.
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Pharmacokinetics and Toxicity:
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Evaluating its metabolic stability, absorption, distribution, and potential adverse effects in vitro and in vivo.
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